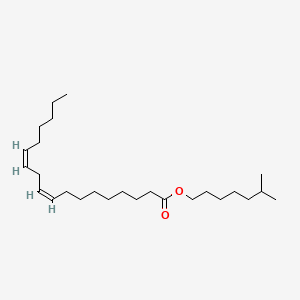

Isooctyl linoleate

Description

Properties

CAS No. |

67874-38-8 |

|---|---|

Molecular Formula |

C26H48O2 |

Molecular Weight |

392.7 g/mol |

IUPAC Name |

6-methylheptyl (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C26H48O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-26(27)28-24-21-18-19-22-25(2)3/h8-9,11-12,25H,4-7,10,13-24H2,1-3H3/b9-8-,12-11- |

InChI Key |

SHJGZTHMRQYWME-MURFETPASA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCCCCC(C)C |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCCCCCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Isooctyl Linoleate and Analogues

Chemical Synthesis Approaches for Isooctyl Linoleate (B1235992) and Related Esters

The synthesis of isooctyl linoleate, a branched-chain fatty acid ester, and related compounds is predominantly achieved through the direct esterification of linoleic acid with isooctanol. This section explores the catalytic systems, kinetic considerations, and alternative synthetic routes for these valuable esters.

Esterification Reactions: Catalytic Systems and Optimization

Esterification is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water. mdpi.com The efficiency of this process for producing this compound is highly dependent on the catalyst, reaction temperature, and molar ratio of reactants. ekb.egekb.eg To drive the reaction toward the product side, an excess of one reactant (typically the alcohol) is often used, or water is removed as it is formed. mdpi.comrsc.org

Acid catalysts are widely employed for the esterification of fatty acids. acs.org Brønsted acids, such as sulfuric acid, are particularly effective due to their high catalytic activity. mdpi.com The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the alcohol, leading to the formation of a tetrahedral intermediate, and subsequent elimination of water to yield the ester. europa.eu

In the context of producing esters from linoleic acid, sulfuric acid has been shown to be an effective homogeneous catalyst. ekb.egekb.egmdpi.com Studies on the esterification of linoleic acid with methanol (B129727), a process analogous to this compound synthesis, have demonstrated high conversion rates under optimized conditions. ekb.egekb.eg A patent for the preparation of fatty acid isooctyl esters specifies the use of catalysts such as acid sulfate, supported acid sulfate, or supported p-toluenesulfonic acid, highlighting the utility of sulfonic acid-based catalysts in these systems. google.com Furthermore, 4-dodecylbenzenesulfonic acid has been successfully used for the low-temperature, solvent-free synthesis of phytosterol linoleic acid esters, achieving over 95% conversion. rsc.org This method's success is partly attributed to the formation of water-in-oil micro-emulsions that sequester the water byproduct, thus preventing the reverse hydrolysis reaction and promoting high yields. rsc.org

The synthesis of fatty acid esters can be catalyzed by both homogeneous and heterogeneous systems. mdpi.comnih.gov

Homogeneous catalysts , such as sulfuric acid, are soluble in the reaction medium. mdpi.com They are known for their high activity, allowing for rapid reaction rates at mild temperatures and pressures. mdpi.com For instance, the sulfuric acid-catalyzed esterification of tall oil fatty acids (a mixture containing oleic and linoleic acids) with methanol achieved a 96.76% yield in just 60 minutes at 55°C. mdpi.com However, a significant drawback of homogeneous catalysts is the difficulty in separating them from the product mixture, which often requires neutralization and purification steps that can add to the process cost and complexity. nih.gov

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. mdpi.com This characteristic greatly simplifies their removal from the final product through simple filtration, allowing for easy catalyst recycling. nih.gov Examples include solid acid catalysts like supported sulfuric acid, zinc salts, and various metal oxides. google.comnih.govgoogle.com While heterogeneous acid catalysts can simultaneously catalyze both esterification and transesterification, their reaction rates are generally lower than their homogeneous counterparts. mdpi.com The synthesis of biodiesel from tall oil fatty acids using a heterogeneous catalyst (Amberlyst® BD20) required 4.7 hours to achieve a 90.24% yield, significantly longer than the homogeneous process. mdpi.com Despite this, their ease of separation and reusability make them an attractive option for industrial processes. mdpi.comnih.gov

| Parameter | Homogeneous Catalysis (Sulfuric Acid) | Heterogeneous Catalysis (Amberlyst BD 20) |

|---|---|---|

| Catalyst | Sulfuric Acid | Amberlyst BD 20 |

| Optimal Methanol:Oil Mass Ratio | 15:1 | 20.8:1 |

| Optimal Temperature | 55 °C | 75-80 °C |

| Optimal Reaction Time | 60 min | 4.7 h |

| Maximum Yield | 96.76% | 90.24% |

| Key Advantage | High reaction rate, high yield | Easy separation and catalyst recycling |

| Key Disadvantage | Difficult catalyst separation | Slower reaction rate |

The kinetics of the esterification of linoleic acid have been studied extensively, providing valuable insights applicable to the synthesis of this compound. Research on the acid-catalyzed esterification of linoleic acid with methanol indicates that the reaction follows a pseudo-homogeneous kinetic model. ekb.egekb.eg

Several factors significantly influence the reaction rate and equilibrium:

Reaction Time and Temperature : The conversion of linoleic acid increases rapidly in the initial phase of the reaction and then slows as it approaches equilibrium. ekb.egekb.eg For instance, with a sulfuric acid catalyst, maximum conversion was reached in about 30 minutes at 68°C. ekb.egekb.eg Increasing the temperature generally accelerates the reaction rate, consistent with the Arrhenius equation. ekb.egekb.egox.ac.uk

Catalyst Concentration : The reaction rate is dependent on the catalyst concentration up to a certain point. Higher catalyst loading generally increases the conversion rate, but excessive amounts may not lead to further significant improvements and can complicate purification. researchgate.net

Molar Ratio of Reactants : As a reversible reaction, the esterification is governed by Le Chatelier's principle. Using a high molar ratio of alcohol to fatty acid shifts the equilibrium towards the formation of the ester product, thereby increasing the conversion of the fatty acid. researchgate.net Studies have shown that increasing the methanol-to-fatty-acid molar ratio from 2:1 to 60:1 significantly boosts conversion. researchgate.net

The activation energy (Ea) for the esterification of linoleic acid with methanol, catalyzed by sulfuric acid, has been determined to be 43.42 kJ/mol. ekb.egekb.egresearchgate.net This value provides a quantitative measure of the energy barrier that must be overcome for the reaction to occur. ox.ac.uk

| Parameter | Value | Conditions |

|---|---|---|

| Maximum Conversion | 88% | 40:1 Methanol/FFA Molar Ratio, 68°C, 2 wt.% H₂SO₄, 30 min |

| Kinetic Model | Pseudo-homogeneous | Sulfuric acid catalyst |

| Activation Energy (Ea) | 43.42 kJ/mol | - |

| Thermodynamic Nature | Non-spontaneous (ΔG > 0), Endothermic (ΔH > 0) |

Heterogeneous and Homogeneous Catalysis in Ester Synthesis

Non-Esterification Pathways for this compound Moiety Construction

Beyond direct esterification, alternative synthetic routes are being explored. One prominent area is the microbial synthesis of fatty acid esters. Metabolic engineering of microorganisms like Escherichia coli and Pichia pastoris has enabled the de novo biosynthesis of fatty acid branched-chain esters (FABCEs). d-nb.info These pathways combine the fatty acid biosynthetic pathway with branched-chain amino acid pathways to produce branched alcohols, which are then esterified with fatty acyl-CoAs by enzymes like wax ester synthase/acyl-coenzyme A:diacylglycerol acyltransferase (WS/DGAT). d-nb.infonih.gov This strategy allows for the production of esters with branched alcohol moieties, such as isobutyl and isoamyl esters, directly from simple carbon sources. d-nb.info

Another alternative approach involves the chemical modification of the linoleic acid backbone before or instead of esterification. For example, a linoleate-derived substrate containing two epoxide functionalities has been converted into a biscarbonate using a calcium-based catalytic system. acs.org While not yielding an ester, this demonstrates a pathway to construct complex molecules from a linoleate moiety through reactions other than esterification.

Advanced Synthetic Strategies for Branched-Chain Fatty Acid Esters

The demand for esters with specific properties, such as improved cold flow for biofuels and lubricants, has driven the development of advanced synthetic strategies for branched-chain fatty acid esters. nih.govmdpi.comresearchgate.net

Enzymatic Synthesis : Biocatalysis using enzymes like lipases offers a green and highly selective alternative to chemical catalysis. mdpi.com The immobilized lipase (B570770) Novozym® 435, for example, has been effectively used to catalyze the synthesis of 2-ethylhexyl 2-methylhexanoate, a branched-chain ester, in a solvent-free medium. mdpi.com This method provides high conversion rates (up to 99%) under mild conditions, though it may require longer reaction times compared to some chemical methods. mdpi.com Lipases have also been employed to selectively esterify specific isomers of conjugated linoleic acid. dss.go.th

Isomerization and Hydroisomerization : Another strategy involves creating branched structures from linear fatty acids. The isomerization of methyl oleate (B1233923) (a C18:1 fatty acid) into branched isomers has been achieved using microporous zeolite catalysts like H+-Ferrierite. researchgate.net This approach, followed by hydrogenation, can yield saturated branched-chain fatty acids, which can then be esterified to produce esters with favorable cold-flow properties. researchgate.net

Metabolic Engineering : As mentioned previously, the metabolic engineering of microbes is a powerful and advanced strategy. By expressing enzymes like 2-keto acid decarboxylase and alcohol dehydrogenase, engineered E. coli can produce branched-chain alcohols (e.g., isobutanol, isoamyl alcohol) from 2-keto acids. d-nb.info Co-expression of a wax ester synthase then facilitates the esterification of these alcohols with fatty acyl-CoAs, leading to the synthesis of various FABCEs. d-nb.infonih.gov This integrated biological approach represents a frontier in the customized synthesis of branched-chain esters. frontiersin.orgfrontiersin.org

Biocatalytic and Enzymatic Synthesis Routes to this compound and Related Esters

The use of enzymes, particularly lipases, as biocatalysts offers a green alternative to conventional chemical synthesis. These biological catalysts operate under mild conditions, exhibit high specificity, and can reduce the formation of unwanted byproducts, leading to higher quality products. researchgate.net

Lipases (EC 3.1.1.3) are exceptionally versatile enzymes that catalyze the hydrolysis of triglycerides in aqueous environments and, conversely, promote ester synthesis in non-aqueous media. mdpi.com This dual capability is harnessed for the production of fatty acid esters like this compound through two primary reaction types: esterification and transesterification. researchgate.net

Esterification involves the direct reaction of a fatty acid (e.g., linoleic acid) with an alcohol (e.g., isooctyl alcohol). The reaction is reversible, and to drive the equilibrium towards ester formation, the water produced as a byproduct must be removed, often by using a vacuum or molecular sieves. google.comTransesterification involves reacting an existing ester (e.g., a fatty acid methyl ester, FAME) with an alcohol, which can sometimes offer higher yields or proceed under different optimal conditions. frontiersin.org

Immobilized lipases are frequently preferred in industrial applications as they can be easily recovered and reused, which lowers operational costs. google.com Lipase B from Candida antarctica (CALB), often immobilized on a macroporous acrylic resin (e.g., Novozym 435), is one of the most widely used and effective biocatalysts for this purpose due to its high activity and stability. mdpi.comresearchgate.net Research has shown that a wide array of fatty acid esters can be synthesized with excellent purity and yield using these enzymatic methods. researchgate.net For instance, in the synthesis of glucose fatty acid esters, total conversion of reactants was achieved using immobilized CALB. mdpi.com

Table 1: Comparison of Lipases Used in Fatty Acid Ester Synthesis

| Lipase Source | Reaction Type | Substrates | Key Finding | Reference |

|---|---|---|---|---|

| Candida antarctica (CALB) | Esterification | Glucose & Fatty Acids | Achieved 100% conversion to glucose esters. | mdpi.com |

| Candida rugosa | Esterification | Plant Stanols & Linolenic Acid | Identified as a suitable biocatalyst for phytosterol ester synthesis. | researchgate.net |

| Thermomyces lanuginosus (TLL) | Transesterification | Palm Olein & Ethanol (B145695) | Used in Combi-lipase systems, yielding over 80% fatty acid ethyl esters. | mdpi.com |

| Aspergillus terreus | Esterification | Stearic Acid & Sorbitol | Demonstrated high regioselectivity, achieving 96% conversion to sorbitol 1(6)-monostearate. | semanticscholar.org |

The search for novel biocatalysts with unique properties is a key area of research. Lipases from different microbial sources exhibit varied substrate specificities and selectivities. For example, a lipase from Aspergillus terreus was found to efficiently catalyze the esterification of saturated fatty acids but failed to act on the monounsaturated oleic acid, suggesting a high potential for selectively separating fatty acids. semanticscholar.orgresearchgate.net Another study identified a new esterase, EST5, from a metagenomic library that showed high activity for synthesizing short-chain esters. mdpi.com

Stereoselectivity is a critical feature of lipases, as they can discriminate between enantiomers in a racemic mixture. mdpi.com This is particularly relevant for substrates like linoleic acid and certain isomers of isooctyl alcohol. Lipases can catalyze the stereoselective acylation or hydrolysis of racemic compounds, allowing for the kinetic resolution of one enantiomer from the other. mdpi.commdpi.com The degree of stereoselectivity depends on factors like the enzyme's origin, the substrate's structure, the solvent, and the reaction temperature. mdpi.com For instance, gastric lipases have been shown to preferentially hydrolyze the sn-3 position of prochiral triglycerides, a level of stereobias not observed to the same extent with pancreatic lipase under similar conditions. nih.govresearchgate.net This inherent selectivity allows for the synthesis of enantiomerically pure esters that may have unique properties for specialized applications.

Enzymatic cascades, where multiple enzymes work in a coordinated sequence, enable the synthesis of complex molecules from simple precursors in a one-pot reaction. sciepublish.com The lipoxygenase (LOX) pathway is a prime example relevant to linoleate. LOX is a non-heme iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids like linoleic acid. mdpi.comnih.gov This initial step forms fatty acid hydroperoxides.

These hydroperoxides are key intermediates that can be further transformed by other enzymes in the cascade. mdpi.com For example, a hydroperoxide lyase (HPL) can cleave the hydroperoxide to produce short-chain aldehydes, which are valuable flavor and fragrance compounds. mdpi.com A multi-enzyme cascade comprising lipoxygenase, hydroperoxide lyase, and an ω-transaminase was developed to convert linoleic acid into 12-aminododecenoic acid, a monomer for synthesizing specialty polyamides. sciepublish.com Such integrated systems mimic natural metabolic pathways to produce high-value chemicals from renewable lipid feedstocks. mdpi.com

Table 2: Example of a Multi-Enzyme Cascade Involving Linoleic Acid

| Enzyme 1 | Enzyme 2 | Enzyme 3 | Substrate | Product | Reference |

|---|---|---|---|---|---|

| Lipoxygenase (LOX) | Hydroperoxide Lyase (HPL) | ω-Transaminase (ω-Ta) | Linoleic Acid | 12-Aminododecenoic acid | sciepublish.com |

Transitioning enzymatic synthesis from the lab to an industrial scale requires sophisticated bioreactor design to maximize efficiency and productivity. Traditional batch reactors often suffer from limitations like low mass transfer rates, which can prolong reaction times. repec.org To overcome these issues, various continuous or intensified reactor designs are being explored.

Packed-Bed Bioreactors (PBRs): In a PBR, the immobilized enzyme is packed into a column, and the substrate solution is continuously passed through it. This design allows for easy separation of the product from the enzyme and can be operated for extended periods. tennessee.edu

Static Mixing Bioreactors: A novel static mixing bioreactor was designed for biodiesel production, a process analogous to this compound synthesis. By optimizing the internal geometry through computational fluid dynamics, this reactor achieved superior mass transfer, reducing the reaction time to one-third of that in a conventional stirred reactor for the same conversion rate. repec.orgdoi.org

Membrane Bioreactors (MBRs): MBRs integrate the reaction and separation steps by using a membrane to retain the enzyme while allowing the product to pass through. This enables continuous operation and can help shift the reaction equilibrium by removing products. nih.gov

Monolithic Continuous Flow Bioreactors (MCFBs): An MCFB utilizing a hierarchically porous cellulose (B213188) monolith demonstrated ultrafast continuous esterification. This system completed the reaction in 10 minutes and ran uninterrupted for 200 hours, showcasing a significant increase in productivity and catalytic efficiency compared to batch systems. acs.org

The optimization of these systems involves adjusting parameters such as flow rate, temperature, substrate concentration, and the method of water removal to achieve high conversion rates and long-term operational stability. repec.orgacs.org

Integrated Enzymatic Cascades for Complex Lipid Ester Biosynthesis (e.g., Lipoxygenase Pathway Relevance to Linoleate)

Industrial Chemical Synthesis Research and Process Intensification for Oleochemicals

The conventional industrial synthesis of fatty acid esters typically involves the esterification of a fatty acid with an alcohol at high temperatures (100-180°C) in the presence of an acid catalyst. google.comeuropa.eu While effective, these processes can be energy-intensive and may require significant downstream purification to remove the catalyst and byproducts. researchgate.net

Process intensification (PI) aims to develop substantially smaller, cleaner, and more energy-efficient technologies. mpg.de In oleochemical processing, PI can be achieved through several approaches:

Advanced Reactor Design: The use of microchannel reactors, oscillatory flow reactors, or cavitational reactors (using ultrasound) can dramatically improve heat and mass transfer, leading to faster reaction rates and higher yields. acs.org

Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times for transesterification compared to conventional heating methods. acs.org

Supercritical Fluids: Using alcohols like methanol or ethanol under supercritical conditions can eliminate the need for a catalyst altogether, simplifying the process and product purification. acs.org

These intensified processes are crucial for making the production of oleochemicals like this compound more economical and sustainable. umi.us

Computational and Theoretical Chemistry in Rational Synthesis Design

Computational and theoretical chemistry are powerful tools for accelerating the design and optimization of synthetic pathways for oleochemicals. osti.gov These methods provide insights at a molecular level that are often difficult to obtain through experiments alone.

Enzyme Engineering: Structure-guided mutagenesis, powered by algorithms, can be used to redesign enzymes for improved performance. For example, the IPRO algorithm was used to engineer a thioesterase to enhance its specificity towards medium-chain fatty acids, a task that was unsuccessful using random mutagenesis. acs.org Molecular dynamics simulations can further clarify how mutations affect substrate binding and enzyme function. acs.org

Reaction Mechanism and Thermodynamics: Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to study reaction mechanisms and calculate thermodynamic properties. nih.gov For instance, DFT calculations were used to determine the standard enthalpies of formation for oleic and linoleic acids and their methyl esters, predicting that their esterification reactions are endothermic. acs.org Semi-empirical molecular orbital calculations have been used to investigate the reaction pathways of transesterification, identifying the key steps and rate-determining intermediates. preprints.org

Process Modeling and Optimization: Computational tools are used to model and optimize entire processes. Process simulators can be linked with advanced algorithms for multi-criteria optimization, considering factors like cost, purity, and environmental impact. europa.eu Constraint-based metabolic modeling can be used to evaluate the feasibility of novel biosynthetic pathways in microorganisms and guide metabolic engineering efforts. oup.com

These computational approaches enable a more rational design of both biocatalysts and chemical processes, reducing the need for extensive trial-and-error experimentation and paving the way for more efficient and targeted synthesis of oleochemicals. nih.gov

Advanced Analytical and Spectroscopic Characterization of Isooctyl Linoleate

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are fundamental in the analysis of isooctyl linoleate (B1235992), providing the means to separate it from complex mixtures and evaluate its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and their hyphenation with Mass Spectrometry (MS) are the principal tools employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies for Ester Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the analysis of fatty acid esters like isooctyl linoleate. ebsco.comopenaccessjournals.com It operates by pumping a liquid sample mixture, the mobile phase, through a column filled with a solid adsorbent material, the stationary phase. wikipedia.org The separation is based on the differential interactions of the sample components with the stationary phase. wikipedia.org HPLC is particularly advantageous as it often operates at ambient temperatures, minimizing the risk of degradation to heat-sensitive molecules. aocs.org

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of fatty acid esters. In this technique, the stationary phase is nonpolar (e.g., C18 or octadecylsilyl), and the mobile phase is a polar solvent mixture, typically acetonitrile (B52724) and/or methanol (B129727) with water. aocs.orgresearchgate.net Separation in RP-HPLC is primarily based on hydrophobicity; retention increases with the length of the fatty acid's alkyl chain. researchgate.net The presence of double bonds decreases retention, with a more significant effect for the first double bond compared to subsequent ones. aocs.org For example, an 18:1 fatty acid ester would elute after a 16:0 ester, and an 18:3 ester would elute just before a 14:0 ester. aocs.org

For compounds like this compound, which lack a strong chromophore, detection can be achieved at low UV wavelengths (around 205 nm), or sensitivity can be greatly enhanced by derivatizing the fatty acid prior to esterification to include a UV-absorbing group. aocs.org

Table 1: Typical Parameters for Reversed-Phase HPLC Analysis of Fatty Acid Esters

| Parameter | Description |

| Column | C18 (Octadecylsilyl), C8 (Octylsilyl) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients. researchgate.net |

| Detector | UV at low wavelengths (e.g., 192-210 nm) or Evaporative Light Scattering Detector (ELSD). researchgate.netresearchgate.net |

| Principle of Separation | Based on hydrophobicity. Retention increases with carbon chain length and decreases with the number of double bonds. aocs.orgresearchgate.net |

| Application | Separation of complex mixtures of fatty acid esters, purity assessment. researchgate.net |

This interactive table summarizes common starting conditions for RP-HPLC analysis of fatty acid esters.

In Normal-Phase HPLC (NP-HPLC), the separation principle is reversed from RP-HPLC. It utilizes a polar stationary phase, such as silica (B1680970) gel, and a non-polar mobile phase. aocs.orgnih.gov This technique separates molecules based on their polarity. For fatty acid esters, NP-HPLC is particularly effective for separating lipids into classes based on the polarity of their head groups. nih.gov It is also adept at separating structural isomers, including geometric (cis/trans) isomers, which can be challenging to resolve with standard RP-HPLC columns. gerli.comhplc.eu Silver-ion HPLC (Ag+-HPLC), a form of NP-HPLC, is exceptionally powerful for resolving isomers of unsaturated fatty acid esters based on the number, position, and geometry of the double bonds. nih.gov

Table 2: Comparison of Reversed-Phase and Normal-Phase HPLC for Ester Analysis

| Feature | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) |

| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Cyano) |

| Mobile Phase | Polar (e.g., Acetonitrile/Water) | Non-polar (e.g., Hexane/Isopropanol) |

| Elution Order | Least polar elutes last | Most polar elutes last |

| Primary Application | Separation by chain length and unsaturation | Separation by polar functional groups, class separation, isomer separation. aocs.orgnih.gov |

This interactive table highlights the key differences between RP-HPLC and NP-HPLC in the context of fatty acid ester analysis.

Preparative HPLC is used for the isolation and purification of specific compounds from a mixture, rather than just for analytical identification and quantification. ijcpa.in The primary goal is to obtain a sufficient quantity of a pure compound, such as this compound, for further structural elucidation or other applications. thermofisher.com This is achieved by scaling up the analytical separation, which involves using larger columns, higher flow rates, and injecting larger sample volumes. ijcpa.in The fractions containing the target compound are collected as they elute from the column. ijcpa.in Both reversed-phase and normal-phase chromatography can be employed in a preparative format. researchgate.netnih.gov Isocratic methods, where the mobile phase composition remains constant, can be particularly efficient for preparative HPLC, reducing run times and solvent consumption compared to gradient methods.

Table 3: Analytical vs. Preparative HPLC

| Parameter | Analytical HPLC | Preparative HPLC |

| Goal | Identify and quantify compounds | Isolate and purify compounds. ijcpa.in |

| Column I.D. | Typically 2.1–4.6 mm. wikipedia.org | > 10 mm. thermofisher.com |

| Sample Load | Micrograms (µg) | Milligrams (mg) to grams (g). nih.gov |

| Flow Rate | Typically 0.5–2 mL/min | Can be >100 mL/min. thermofisher.com |

| Key Feature | High resolution and sensitivity | High throughput and recovery |

This interactive table contrasts the main features and objectives of analytical and preparative HPLC.

Normal-Phase HPLC for Structural Isomer Separation

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Ester Analysis

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. thermofisher.com For non-volatile compounds like fatty acids, a derivatization step, most commonly transesterification to form fatty acid methyl esters (FAMEs), is required to increase their volatility. academicjournals.orgnih.gov The sample is vaporized and separated as it travels through a capillary column propelled by an inert carrier gas. thermofisher.com

When coupled with a Mass Spectrometer (GC-MS), the technique provides not only quantitative data but also detailed structural information. As components elute from the GC column, they are ionized and fragmented in the mass spectrometer, creating a unique mass spectrum or "fingerprint" for each compound. thermofisher.comnih.gov This allows for the confident identification of the fatty acid ester components in a sample. nih.gov GC-MS is highly effective for determining the fatty acid profile of a lipid extract and can be used to analyze autoxidation products of esters like methyl linoleate. researchgate.netnih.gov

Table 4: Typical GC-MS Parameters for Fatty Acid Ester Analysis (as FAMEs)

| Parameter | Description |

| Derivatization | Transesterification to Fatty Acid Methyl Esters (FAMEs) is standard practice. academicjournals.org |

| Column | Capillary column with a polymer stationary phase. nih.gov |

| Carrier Gas | Inert gas such as Helium or Hydrogen. thermofisher.com |

| Detector | Mass Spectrometer (provides mass-to-charge ratio and fragmentation patterns). thermofisher.com |

| Ionization | Typically Electron Ionization (EI). nih.gov |

| Application | Quantitative and qualitative analysis of volatile fatty acid esters, identification of unknown components. nih.gov |

This interactive table outlines typical conditions for the GC-MS analysis of fatty acid esters.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Fatty Acid Ester Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. mdpi.com A key advantage of LC-MS is its ability to analyze a wide range of compounds, including those that are not sufficiently volatile for GC, often without the need for derivatization. shimadzu.comnih.gov This makes it a powerful tool for the comprehensive profiling of fatty acid esters directly from a sample matrix. mdpi.com

In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where molecules are ionized before being analyzed. nih.gov This technique offers high sensitivity and the ability to obtain molecular weight and structural information from fragmentation data (MS/MS). researchgate.netfrontiersin.org It is particularly useful for analyzing complex lipid mixtures and for the quantitative analysis of specific esters in various biological and industrial samples. shimadzu.comnih.gov

Table 5: Overview of LC-MS for Fatty Acid Ester Analysis

| Parameter | Description |

| Chromatography | Typically Reversed-Phase HPLC (e.g., C8 or C18 column). nih.govfrontiersin.org |

| Ionization Source | Electrospray Ionization (ESI) is common for lipids. nih.gov |

| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF), Orbitrap. nih.gov |

| Key Advantage | High sensitivity and selectivity; analysis of non-volatile compounds without derivatization. shimadzu.comresearchgate.net |

| Application | Comprehensive lipidomics, quantitative analysis of free and esterified fatty acids, structural elucidation. mdpi.comfrontiersin.org |

This interactive table provides a summary of the LC-MS technique as applied to fatty acid ester analysis.

Thin Layer Chromatography (TLC) for Rapid Screening and Lipid Fractionation

Thin Layer Chromatography (TLC) serves as a rapid and efficient method for the preliminary assessment of this compound purity and for the separation of lipid fractions. rockefeller.edusigmaaldrich.comlibretexts.org This technique operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. libretexts.orgkhanacademy.org

In the analysis of this compound, a silica gel plate typically acts as the stationary phase due to its polar nature. rockefeller.edusigmaaldrich.com The sample is spotted onto the plate, which is then placed in a developing chamber containing a mobile phase, usually a nonpolar solvent system. rockefeller.edukhanacademy.org A common mobile phase for separating neutral lipids like esters consists of a mixture of petroleum ether, diethyl ether, and acetic acid. rockefeller.edu

As the mobile phase ascends the plate via capillary action, it carries the sample components with it. khanacademy.orgumich.edu Due to its ester structure, this compound is relatively nonpolar. Consequently, it will have a weaker affinity for the polar silica gel and will travel further up the plate with the nonpolar mobile phase, resulting in a higher Retention Factor (Rf) value compared to more polar impurities. libretexts.org The Rf value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for compound identification under specific chromatographic conditions. libretexts.org Visualization of the separated spots can be achieved through various methods, including exposure to iodine vapor or examination under UV light if a fluorescent indicator is incorporated into the stationary phase. rockefeller.edulibretexts.org

This method is valuable for monitoring the progress of the esterification reaction between linoleic acid and isooctyl alcohol and for ensuring the purity of the final product. libretexts.orgumich.edunih.gov

Spectroscopic Investigations for Structural and Compositional Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.comnih.govgatewayanalytical.com The resulting spectrum provides a unique molecular "fingerprint." nih.govscienceedge.com

For this compound, the FTIR spectrum will exhibit characteristic absorption bands that confirm its ester structure and the presence of its constituent fatty acid and alcohol chains. Key spectral features include:

C=O Stretching: A strong absorption band typically appears in the region of 1735-1750 cm⁻¹, which is characteristic of the carbonyl group in an ester. mdpi.com

C-O Stretching: Bands corresponding to the C-O stretching vibrations of the ester linkage are expected in the 1000-1300 cm⁻¹ region. mdpi.com

C-H Stretching: The aliphatic nature of the isooctyl and linoleate chains will be evident from the C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups, typically observed between 2850 and 3000 cm⁻¹. mdpi.com

C=C Stretching: The presence of the two double bonds in the linoleate portion of the molecule will give rise to a C=C stretching vibration, which is expected around 1640-1660 cm⁻¹. mdpi.com

The analysis of these peaks allows for the confirmation of the successful synthesis of this compound and the identification of any residual starting materials or by-products. icm.edu.pl

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1735-1750 |

| C-O (Ester) | Stretching | 1000-1300 |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C=C (Alkene) | Stretching | 1640-1660 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules like this compound. aocs.org It provides precise information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). aocs.orgresearchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound will show distinct signals corresponding to the different types of protons in the molecule. Key expected signals include:

Protons on the double bonds of the linoleate chain (vinylic protons) would appear in the downfield region, typically around 5.3-5.4 ppm.

The protons of the methylene group adjacent to the ester oxygen (-OCH₂-) in the isooctyl group would also be in a relatively downfield position.

The allylic protons (protons on the carbons adjacent to the double bonds) would resonate at a characteristic chemical shift.

The terminal methyl protons of both the linoleate and isooctyl chains would appear in the most upfield region of the spectrum. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. researchgate.net Key signals for this compound would include:

The carbonyl carbon of the ester group, which is highly deshielded and appears far downfield, typically around 173 ppm. researchgate.net

The carbons involved in the double bonds of the linoleate chain.

The carbon of the methylene group attached to the ester oxygen.

The various methyl and methylene carbons of the isooctyl and linoleate chains, which would appear in the upfield region. nih.gov

2D NMR Spectroscopy: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish connectivity between protons and carbons. researchgate.netresearchgate.net COSY helps identify which protons are coupled to each other, while HSQC correlates directly bonded proton and carbon atoms, aiding in the unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra. researchgate.nethmdb.ca

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts for this compound Moieties

| Moiety | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Ester | C=O | - | ~173 |

| Linoleate Chain | =C-H | 5.3-5.4 | 127-131 |

| Linoleate Chain | =CH -CH =C | ~2.77 | - |

| Isooctyl Group | -O-CH₂- | ~4.06 | ~65 |

| Alkyl Chains | -CH₂- | 1.2-1.7 | 22-35 |

| Alkyl Chains | -CH₃ | 0.8-0.9 | ~14 |

Key features in the Raman spectrum of this compound would include:

C=C Stretching: The symmetric stretching of the cis double bonds in the linoleate chain will produce a strong and characteristic Raman peak. The position and shape of this peak can provide information about the cis/trans isomerization. tum.de

C-C Stretching: The stretching vibrations of the carbon-carbon single bonds in the alkyl chains will also be visible.

CH₂, CH₃ Deformations: Bending and twisting vibrations of the methylene and methyl groups provide further structural detail.

Raman spectroscopy can be used to study the conformational order of the alkyl chains and to detect changes in the molecule's structure due to factors like temperature or interactions with other molecules. scienceedge.com

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. researchgate.netmdpi.com For a relatively large and non-volatile molecule like this compound, Electrospray Ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be ionized directly from a solution, often with minimal fragmentation. mdpi.com

In an ESI-MS experiment, this compound would typically be detected as a protonated molecule [M+H]⁺ or as an adduct with a cation from the solvent, such as sodium [M+Na]⁺. The mass-to-charge ratio (m/z) of this ion allows for the precise determination of the molecular weight of this compound.

By increasing the energy in the mass spectrometer, fragmentation of the parent ion can be induced. The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation would involve the cleavage of the ester bond, leading to ions corresponding to the isooctyl group and the linoleate acylium ion. Further fragmentation of the linoleate chain can also occur, providing information about the positions of the double bonds. This detailed fragmentation analysis is often achieved using tandem mass spectrometry (MS/MS). mdpi.com

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical state of the elements within the top 1 to 10 nanometers of a material's surface. cea.frphi.comwikipedia.org

While not as commonly used for the bulk characterization of a pure liquid like this compound, XPS can be highly valuable when this compound is used in applications where its surface properties are critical, such as in coatings, lubricants, or as part of a thin film. phi.comeag.com

In an XPS analysis of a surface containing this compound, the spectrum would show peaks corresponding to the core-level electrons of carbon (C 1s) and oxygen (O 1s). The high-resolution spectrum of the C 1s region can be deconvoluted to distinguish between carbon atoms in different chemical environments:

Carbon atoms in the alkyl chain (C-C, C-H).

Carbon atoms singly bonded to oxygen in the ester group (C-O).

The carbonyl carbon in the ester group (O=C-O).

Similarly, the O 1s spectrum can distinguish between the carbonyl oxygen (C=O) and the singly bonded oxygen (C-O) in the ester functional group. This ability to probe the surface chemistry makes XPS a powerful tool for studying the orientation and chemical interactions of this compound at interfaces. wikipedia.orgresearchgate.net

Advanced Microscopy Techniques for Morphological Characterization (SEM, TEM, AFM)

The morphological characterization of this compound, particularly within complex systems like emulsions and films, relies on advanced microscopy techniques capable of resolving features at the micro- and nanoscale. Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are powerful tools for this purpose, each providing unique insights into the structure and surface properties of materials containing this compound. cosmeticsbusiness.com

As a liquid ester, pure this compound is not typically analyzed directly by these methods without specialized preparation like cryo-fixation. Instead, these techniques are invaluable for characterizing the systems in which this compound is a key component, such as the oil phase of cosmetic or pharmaceutical emulsions. cosmeticsbusiness.comresearchgate.net

Scanning Electron Microscopy (SEM)

SEM analysis provides high-resolution images of a sample's surface topography. mpiuk.com In the context of formulations containing this compound, SEM is used to visualize the structure of the final product. For instance, in a cosmetic cream, SEM can reveal the morphology of the dispersed oil phase droplets after fixation and drying, or the structure of powders and pigments coated with the ester. azom.com The technique involves scanning a focused beam of electrons over a sample and detecting the secondary electrons emitted from the surface. This allows for the detailed examination of particle size, shape, and distribution within a matrix. mdpi.com For non-conductive samples, a conductive coating (e.g., gold) is typically applied to prevent charge buildup. lipotype.com

Transmission Electron Microscopy (TEM)

TEM offers even higher resolution than SEM, enabling the visualization of the internal structure of samples. mpg.de For a nanoemulsion containing this compound, TEM can be used to observe the size and morphology of the individual nanodroplets and to identify the presence of any internal structures, such as multilamellar arrangements. researchgate.netafmworkshop.com The sample must be extremely thin to allow electrons to pass through it, a process often involving complex preparation techniques like ultramicrotomy or cryo-TEM, where the sample is flash-frozen to preserve its native structure. researchgate.netyoutube.com

Atomic Force Microscopy (AFM)

AFM is a scanning probe microscopy technique that provides a 3D topographical map of a surface with nanoscale resolution. measurlabs.com Unlike electron microscopy, AFM does not require a vacuum and can operate in air or liquid, making it suitable for analyzing soft and biological materials in their native state. researchgate.net For a product containing this compound, AFM can be used to characterize the surface roughness of a film left on a substrate, measure the mechanical properties (like stiffness and adhesion) of nanoparticles or droplets, and observe how the ester influences the organization of molecules at an interface. researchgate.netnih.gov The technique uses a sharp tip on a flexible cantilever to "feel" the surface, and the deflection of the cantilever is used to generate the topographic image. wikipedia.org

The table below summarizes the application of these microscopy techniques for a formulation containing this compound.

| Technique | Principle | Typical Application for this compound-Containing Systems | Information Gained |

| SEM | Scans surface with a focused electron beam, detecting secondary electrons. | Imaging the surface of a dried emulsion, powder, or film. | Surface topography, particle/droplet size and shape, distribution of components. azom.commdpi.com |

| TEM | Transmits electrons through an ultra-thin sample to form an image. | Visualizing the internal structure of nanoemulsion droplets. | Internal morphology, droplet size distribution at high resolution, lamellar structures. researchgate.netmpg.de |

| AFM | Scans a sharp probe over the surface, measuring tip-sample forces. | Characterizing the surface of a film in air/liquid; probing mechanical properties of droplets. | 3D surface topography, roughness, adhesion, stiffness, phase separation. measurlabs.comnih.gov |

Chemometric Approaches in Multivariate Analytical Data Interpretation

The analysis of this compound within complex mixtures, such as cosmetic or industrial formulations, often generates large and complex datasets from spectroscopic or chromatographic instruments. Chemometrics applies multivariate statistical methods to extract meaningful information from this data, enabling quantification, classification, and process monitoring. diva-portal.orgnih.gov Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are particularly powerful.

Principal Component Analysis (PCA)

PCA is an unsupervised pattern recognition technique used for data exploration and visualization. unibo.it It reduces the dimensionality of complex datasets (e.g., full-spectrum data from FT-IR or Raman) by transforming the original correlated variables into a smaller set of uncorrelated variables called principal components (PCs). dmu.dk The first few PCs capture the most significant variation in the data. When analyzing multiple batches of a product containing this compound, PCA can be used to identify clustering of samples, detect outliers, and understand the main sources of variability in the process or raw materials. unibo.itdmu.dk

Partial Least Squares (PLS) Regression

PLS is a supervised regression technique used to build predictive models. It is highly effective for handling spectroscopic data where the number of variables (e.g., wavenumbers) is much larger than the number of samples and where multicollinearity exists. idosi.org A PLS model can be developed to quantify the concentration of this compound in a finished product. This involves creating a calibration set with samples of known this compound concentrations and measuring their corresponding spectra. The PLS algorithm then finds the latent variables that best correlate the spectral data (X-matrix) with the concentration data (Y-matrix). The resulting model can then predict the concentration of this compound in new, unknown samples based on their spectra. idosi.orgnih.gov

The following table illustrates a hypothetical dataset for a PLS calibration model designed to quantify this compound in a cosmetic emulsion using FT-IR spectroscopy. The model would correlate the spectral data at specific wavenumbers with the known concentrations to predict the concentration in new samples.

| Sample ID | Known this compound Conc. (% w/w) | FT-IR Absorbance (1740 cm⁻¹ - Ester C=O) | FT-IR Absorbance (2925 cm⁻¹ - Alkyl C-H) | PLS Predicted Conc. (% w/w) |

| CAL-01 | 2.0 | 0.15 | 0.22 | 2.1 |

| CAL-02 | 4.0 | 0.31 | 0.45 | 3.9 |

| CAL-03 | 6.0 | 0.44 | 0.66 | 6.2 |

| CAL-04 | 8.0 | 0.60 | 0.89 | 7.9 |

| CAL-05 | 10.0 | 0.76 | 1.10 | 10.1 |

| VAL-01 | 5.0 | 0.38 | 0.55 | 5.1 |

| VAL-02 | 7.5 | 0.56 | 0.82 | 7.4 |

This table contains illustrative data for conceptual purposes.

This chemometric approach allows for rapid and non-destructive quality control, moving beyond simple univariate analysis to leverage the full informational content of analytical data. nih.govidosi.org

Theoretical and Computational Studies of Isooctyl Linoleate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule, which in turn governs its chemical reactivity. researchgate.net These methods can predict molecular geometries, charge distributions, and the energies of molecular orbitals, providing a fundamental understanding of a molecule's stability and reaction pathways. mdpi.compreprints.org For a molecule like isooctyl linoleate (B1235992), these calculations can pinpoint the most reactive sites, such as the ester group and the carbon-carbon double bonds.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules like fatty acid esters due to its balance of accuracy and computational efficiency. mdpi.comresearchgate.net DFT calculations are used to predict a wide range of properties, including optimized molecular geometries (bond lengths and angles), vibrational frequencies for spectroscopic analysis, and the distribution of electrons within the molecule. researchgate.net

DFT studies on fatty acid esters reveal key structural and electronic features. For instance, calculations on various fatty acid ethyl esters using the B3LYP functional with a 6-31G* basis set have determined optimized geometries that are in good agreement with experimental data. preprints.orgrsc.orgacs.org These studies provide precise values for the bond lengths of the ester functional group and the alkyl chains. preprints.org

Furthermore, DFT is instrumental in analyzing the electronic landscape of esters. By calculating the electrostatic potential (ESP), researchers can identify regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential). acs.org For fatty acid esters, ESP maps consistently show a negative electrostatic potential around the oxygen atoms of the ester linkage, highlighting this area as a likely site for electrophilic attack. preprints.orgacs.org This information is crucial for understanding reactions like acid-catalyzed hydrolysis.

DFT is also applied to investigate reaction energetics and mechanisms. Studies on the isomerization of linoleic acid have used DFT to calculate the energy difference between cis and trans isomers and to determine the activation energy required for this conversion. nih.gov For the esterification of fatty acids like oleic and linoleic acid, DFT calculations, combined with empirical corrections, have been used to determine the standard enthalpies of formation and reaction, confirming the endothermic nature of these reactions under certain conditions. sciopen.com DFT has also been employed to study the biotransformation of linoleic acid by enzymes and to calculate NMR chemical shifts of its oxidation products, aiding in their structural elucidation. researchgate.netmdpi.com

Table 1: Calculated Bond Parameters for Fatty Acid Esters using DFT

| Bond | Calculated Bond Length (Å) | Source |

|---|---|---|

| C-C (single) | ~1.53 | preprints.org |

| C=C (double) | ~1.34 | preprints.org |

| C-H | ~1.11 | preprints.org |

| C=O (ester carbonyl) | ~1.21 | preprints.org |

| C-O (ester single) | ~1.44 | preprints.org |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. researchgate.net This theory is fundamental to understanding chemical bonding and reactivity. A key aspect of MO theory is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). preprints.org The energy and location of these orbitals are critical indicators of a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net

For isooctyl linoleate, FMO analysis predicts distinct sites of reactivity. Computational studies on related triglycerides and fatty acid esters show that the HOMO is primarily localized on the carbon-carbon double bonds (C=C) of the linoleate chain. researchgate.net The major contribution to the HOMO comes from the carbon atoms involved in these double bonds. researchgate.net This indicates that the C=C bonds are the most electron-rich part of the molecule and are susceptible to attack by electrophiles, which explains their tendency to undergo oxidation and addition reactions.

Conversely, the LUMO is largely associated with the ester functional group, particularly the atoms near the ester linkage. researchgate.net This suggests that the ester group is the most electron-deficient site and is the primary target for nucleophilic attack, for example, during hydrolysis or transesterification reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's chemical stability and reactivity. preprints.orgcresset-group.com A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more reactive and less stable. preprints.orgcresset-group.com DFT calculations have shown that for fatty acid esters, the HOMO-LUMO gap decreases significantly with an increasing number of double bonds (i.e., with increased unsaturation). preprints.orgrsc.orgwiley.com This trend explains why linoleic acid esters are more reactive and prone to oxidation than their oleic (one double bond) or stearic (no double bonds) counterparts. nih.govcresset-group.com

Table 2: Frontier Molecular Orbital Energies for Fatty Acid Esters

| Fatty Acid Ester | HOMO Energy (a.u.) | LUMO Energy (a.u.) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| Ethyl Stearate (Saturated) | -0.25433 | 0.03845 | 7.97 | preprints.org |

| Ethyl Oleate (B1233923) (Monounsaturated) | -0.23102 | 0.03606 | 7.27 | preprints.org |

| Linoleic Acid (Polyunsaturated) | -0.22230 | -0.01010 | 5.77 | cresset-group.com |

Note: Energy values are from different studies and computational levels, intended for trend illustration.

Density Functional Theory (DFT) Applications to Ester Systems

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the motion and behavior of molecules over time. nih.gov This is particularly important for flexible molecules like this compound, which has long, non-rigid alkyl chains that can adopt a vast number of different shapes or conformations. nih.gov MD simulations model the physical movements of atoms and molecules, providing a dynamic picture of conformational changes and intermolecular interactions. nih.govmdpi.com

MD simulations can map the conformational landscape of this compound, revealing which shapes are energetically favorable and how the molecule transitions between them. nih.gov For example, an MD study of linoleic acid complexed with amylose (B160209) showed that the fatty acid adopts a helical structure to fit within the amylose cavity, a conformation stabilized by specific hydrogen bonds. nih.gov Another study used ab initio MD to simulate the pyrolysis of methyl linoleate at high temperatures, providing detailed, atomic-level insight into its dissociation pathways. researchgate.net These simulations are crucial for understanding how the molecule's shape influences its physical properties, such as viscosity and its behavior as a lubricant.

Beyond a single molecule, MD simulations are essential for studying the collective behavior and intermolecular interactions in a bulk liquid. nih.gov The properties of this compound as an emollient or industrial fluid are governed by the non-covalent forces between its molecules. These forces, primarily van der Waals interactions and weaker electrostatic interactions, dictate how the molecules pack together and slide past one another. rsc.orgacs.org By simulating a system containing many this compound molecules, MD can predict macroscopic properties like density and viscosity that arise from these fundamental intermolecular interactions.

Machine Learning Algorithms in Predictive Chemistry for Ester Properties and Synthesis

In recent years, Machine Learning (ML) has emerged as a powerful tool in chemistry, capable of predicting molecular properties and reaction outcomes with high speed and accuracy. rsc.orgnih.gov By training algorithms on large datasets of known chemical information, ML models can learn complex structure-property and structure-activity relationships without needing to perform costly and time-consuming quantum calculations or experiments.

For fatty acid esters like this compound, ML has been widely applied to predict key properties relevant to their use as biofuels and lubricants. wiley.com Various algorithms, including Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forests, have been successfully trained to predict properties such as viscosity, density, cetane number, and oxidation stability based on the fatty acid composition. acs.org The inputs to these models are typically molecular descriptors, which can range from simple counts of atoms and bond types to more complex quantum-chemically derived parameters. rsc.orgacs.org

ML is also transforming the field of chemical synthesis. Models have been developed to predict the outcomes of esterification reactions, including reaction yields and the optimal conditions (e.g., temperature, pressure, catalyst choice) required to achieve them. rsc.orgnih.gov More advanced models, particularly those based on large language models (LLMs), can even translate a chemical reaction represented by molecular structures into a full, step-by-step experimental procedure. preprints.org These predictive tools can significantly accelerate the discovery and optimization of synthesis routes for new esters. preprints.org For instance, ML has been used to predict the yield of enzymatic ester synthesis and the outcomes of catalytic hydrogenation of esters. rsc.orgnih.gov Another application involves using ML to predict chemical reactivity, such as the hydrolysis rates of esters, by learning from quantum chemistry-derived data. researchgate.net

Table 3: Applications of Machine Learning in Ester Chemistry

| ML Algorithm(s) | Input Descriptors | Predicted Output | Application Area | Source |

|---|---|---|---|---|

| ANN, SVM | Fatty acid profiles (e.g., C18:2 %) | Viscosity, Density, Cetane Number | Biodiesel Property Prediction | acs.orgwiley.com |

| Gaussian Process, Random Forest, kNN | Chemical descriptors of ester & catalyst | Reaction Yield | Catalytic Hydrogenation Prediction | rsc.org |

| ANN, SVM | Reaction conditions (time, temp, etc.) | Enzymatic reaction yield (%) | Synthesis Optimization | nih.gov |

| Transformer Models (FLAN-T5) | SMILES molecular notation | Full text of synthesis procedure | Reaction Planning | preprints.org |

| Atom-based ML | Molecular structure | Methyl Anion Affinities (MAA) | Ester Hydrolysis Rate Prediction | researchgate.net |

Reaction Mechanism Elucidation and Kinetic Modeling using Computational Chemistry

Understanding the precise sequence of steps involved in a chemical reaction—the reaction mechanism—is key to controlling and optimizing the synthesis of a target molecule. Computational chemistry offers powerful methods for elucidating these mechanisms and for building kinetic models that describe the rate at which reactions occur.

For the synthesis of this compound, which typically involves the esterification of linoleic acid, computational methods can map out the entire reaction pathway. This involves calculating the potential energy surface of the reaction, identifying the structures of all intermediates and, crucially, the high-energy transition states that connect them. For example, a DFT free energy diagram has been calculated for the gas-phase Fischer esterification of oleic acid, a similar substrate, detailing the energy changes at each step of the mechanism.

Kinetic modeling combines these mechanistic insights with experimental data to create a mathematical description of the reaction rates. For the enzymatic esterification of conjugated linoleic acid (CLA), a kinetic model based on the Ping Pong Bi Bi mechanism with competitive inhibition by the alcohol substrate has been proposed. In such a model, rate equations are derived based on the proposed mechanism. The parameters within these equations, such as the maximum reaction velocity (Vmax) and Michaelis-Menten constants (Km) for the substrates (the fatty acid and the alcohol), are then determined by fitting the model's output to experimental concentration-time data.

Similarly, for acid-catalyzed esterification, a pseudo-homogeneous kinetic model can be proposed. rsc.org The effect of temperature on the reaction rate is described by the Arrhenius equation, and computational methods can help in determining the activation energy (Ea), which is the minimum energy barrier that must be overcome for the reaction to proceed. rsc.org Kinetic studies on the esterification of linoleic acid have determined these key parameters, providing a quantitative understanding of how factors like temperature and catalyst concentration affect the reaction rate. rsc.org

Table 4: Kinetic Parameters for the Esterification of Linoleic Acid

| Parameter | Value | Conditions / System | Source |

|---|---|---|---|

| Activation Energy (Ea) | 43.42 kJ/mol | Sulfuric acid catalyzed esterification with methanol (B129727) | rsc.org |

| Vmax | 0.328 mol/L/h | Enzymatic transesterification of CLA with glycerol (B35011) | |

| Km (for CLA) | 0.342 mol/L | Enzymatic transesterification of CLA with glycerol | |

| Km (for Glycerol) | 0.04526 mol/L | Enzymatic transesterification of CLA with glycerol |

Advanced Applications and Material Science Integration of Isooctyl Linoleate Derivatives

Polymer Chemistry and Materials Science Applications

The unique chemical structure of isooctyl linoleate (B1235992), characterized by the presence of double bonds in its fatty acid chain, provides reactive sites for a variety of polymerization reactions. This has led to its exploration as a precursor for bio-based polymers, a component in sustainable material design, a building block for functionalized polymers in controlled-release systems, and a performance-enhancing polymeric additive.

Development of Bio-based Polymers from Linoleate Precursors

The shift away from petroleum-based plastics has spurred research into polymers derived from renewable resources like vegetable oils. rsc.orgscirp.orgnih.gov Linoleic acid, a primary component of many vegetable oils such as soybean, sunflower, and linseed oil, serves as a key starting material for the synthesis of bio-based polymers. scirp.org

The journey from isooctyl linoleate to a polymer begins with its transformation into a polymerizable monomer. The inherent double bonds within the linoleate portion of the molecule are not typically reactive enough for direct radical polymerization. mdpi.com Therefore, chemical modification is necessary to introduce more reactive functional groups.

A common strategy involves the epoxidation of the double bonds in the linoleate chain, followed by reactions to introduce polymerizable moieties. For instance, epoxidized this compound can be reacted with acrylic or methacrylic acid to yield acrylated or methacrylated monomers. These monomers possess vinyl groups that are readily susceptible to polymerization. researchgate.net

Another approach is transesterification. This compound can undergo transesterification with compounds containing hydroxyl groups and a polymerizable function, such as N-hydroxyethyl acrylamide, to produce new vinyl monomers. mdpi.commdpi.com This one-step reaction, often catalyzed by a base like sodium hydroxide (B78521), offers an efficient route to bio-based monomers. mdpi.com The general scheme for such a transformation can be visualized as the exchange of the isooctyl group for a functional group that can participate in polymerization.

The synthesis process can be summarized in the following steps:

Functionalization : Introduction of reactive groups (e.g., epoxy, hydroxyl) onto the linoleic acid backbone of this compound.

Monomer Synthesis : Reaction of the functionalized intermediate with a compound containing a polymerizable group (e.g., acrylic acid, methacrylic anhydride) to create a vinyl or acrylic monomer. mdpi.com

Once suitable monomers are synthesized from this compound, they can be polymerized using various techniques. Emulsion polymerization and solution polymerization are common methods employed. researchgate.netacs.org In emulsion polymerization, the monomer is dispersed in an aqueous phase with the aid of a surfactant, and a water-soluble initiator starts the polymerization process. acs.org This technique is particularly useful for producing stable latexes that can be used in coatings and adhesives. researchgate.net

The resulting polymers can be characterized by a suite of analytical techniques to understand their structure and properties: orst.edu

Fourier Transform Infrared (FTIR) Spectroscopy : Used to confirm the chemical structure of the synthesized monomers and polymers by identifying characteristic functional groups. researchgate.netpolymerexpert.fr

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure, including the successful incorporation of the monomer units into the polymer chain. polymerexpert.frmdpi.com

Gel Permeation Chromatography (GPC) : Determines the molecular weight and molecular weight distribution of the polymers, which are crucial parameters influencing their mechanical properties. researchgate.netresearchgate.net

Thermal Analysis (DSC, TGA) : Differential Scanning Calorimetry (DSC) is used to determine thermal transitions like the glass transition temperature (Tg), while Thermogravimetric Analysis (TGA) evaluates the thermal stability of the polymer. specificpolymers.com

The properties of the final polymeric material are highly dependent on the degree of unsaturation in the original linoleate chain. A higher degree of unsaturation can lead to a higher crosslink density in the final polymer network, which in turn affects mechanical properties like Young's modulus and toughness. mdpi.com For instance, studies on polyesters with varying fatty acid side chains have shown that increasing the number of double bonds (as in linoleic acid versus oleic or stearic acid) can decrease the glass transition temperature and tensile strength. rsc.org

Table 1: Polymerization Methods for Linoleate-Derived Monomers and Characterization Techniques

| Polymerization Strategy | Description | Key Characterization Techniques | Information Obtained |

|---|---|---|---|

| Emulsion Polymerization | Monomer is emulsified in water with a surfactant; polymerization is initiated by a water-soluble initiator. Produces stable latexes. researchgate.netacs.org | FTIR, NMR, GPC, DSC, TGA researchgate.netpolymerexpert.frresearchgate.netspecificpolymers.com | Chemical structure, molecular weight, thermal properties |

| Solution Polymerization | Monomer and initiator are dissolved in a non-reactive solvent. acs.org | FTIR, NMR, GPC researchgate.netpolymerexpert.frresearchgate.net | Chemical structure, molecular weight |

| Bulk Polymerization | Only monomer and initiator are used, without any solvent. acs.org | FTIR, NMR, GPC researchgate.netpolymerexpert.frresearchgate.net | Chemical structure, molecular weight |

Synthesis of Monomers from this compound

Role in Sustainable Polymeric Materials Design and Circular Economy Initiatives

The use of this compound derivatives is intrinsically linked to the principles of sustainable material design and the circular economy. plastics-technology.com The circular economy model aims to minimize waste and maximize the use of resources by designing products for longevity, reuse, and recyclability. plastics-technology.comiscc-system.org Bio-based polymers derived from renewable feedstocks like vegetable oils are central to this vision. nih.goviscc-system.org

By replacing fossil-fuel-based monomers with those derived from this compound, the carbon footprint of the resulting polymers can be significantly reduced. nih.gov These bio-based plastics can be designed for biodegradability, offering a more environmentally friendly end-of-life scenario compared to their non-degradable petroleum-based counterparts. mdpi.com

However, the integration of these materials into a circular economy presents challenges. For instance, the recycling of mixed plastics can be complex. plastics-technology.com Advanced recycling technologies and improved sorting infrastructures are necessary to effectively recover and reuse bio-based polymers. bsef.com Furthermore, to achieve a truly circular model, the entire life cycle of the product must be considered, from the sustainable sourcing of the vegetable oils to the end-of-life management of the polymer. iscc-system.org

Functionalized Polymers for Controlled Release Systems in Advanced Agricultural and Industrial Contexts

The versatility of polymer chemistry allows for the creation of "smart" polymers that can respond to specific environmental stimuli. impactfactor.org Functionalized polymers derived from this compound can be designed for controlled-release applications in various sectors.

By incorporating specific functional groups, polymers can be made to release active ingredients—such as pesticides in agriculture or corrosion inhibitors in industrial coatings—in a gradual and controlled manner. googleapis.com For example, a polymer matrix can be designed to degrade under specific pH or temperature conditions, releasing its payload.

The synthesis of such polymers often involves techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for precise control over the polymer architecture and the placement of functional groups. For instance, a block copolymer could be synthesized with one block being derived from this compound (providing hydrophobicity and compatibility with oily active agents) and another block being hydrophilic and potentially stimuli-responsive. These copolymers can self-assemble into nanostructures like micelles or vesicles, encapsulating the active ingredient for targeted delivery. impactfactor.org

Polymeric Additives Derived from this compound for Performance Enhancement

Beyond serving as the primary building block for polymers, derivatives of this compound can also be used as polymeric additives to enhance the properties of conventional plastics. phoenixplastics.com These additives, made from natural oils, are seen as ideal for improving plastic quality without compromising environmental impact. oleon.com

One of the most significant applications is as a bio-based plasticizer. alfa-chemistry.com Plasticizers are added to brittle polymers like polyvinyl chloride (PVC) to increase their flexibility and durability. Chemically modified vegetable oils, including esters like this compound, can be effective, non-toxic alternatives to traditional phthalate-based plasticizers. researchgate.net To be compatible with PVC, the polarity of the vegetable oil derivative is often increased through epoxidation. google.com

Derivatives of this compound can also function as:

Lubricants : Improving the flow properties of polymers during processing. phoenixplastics.com

Stabilizers : Enhancing the thermal stability of the polymer. nih.gov

Viscosity Modifiers : Controlling the viscosity of polymer melts. oleon.com

The effectiveness of these additives depends on their chemical structure and compatibility with the base polymer. For example, in lubricant applications, copolymers of isooctyl acrylate (B77674) have been studied for their performance as viscosity index improvers and pour point depressants in lube oils. researchgate.netresearchgate.net

Role in Biomaterial and Biomedical Engineering Development

The unique chemical structure of this compound, combining a bulky, branched isooctyl ester group with a polyunsaturated C18 fatty acid chain, makes it and its derivatives valuable components in the development of advanced biomaterials. Its lipid nature allows for seamless integration into various biocompatible systems, offering pathways to tailor material properties for specific biomedical applications.

The incorporation of lipid-based molecules into synthetic biodegradable polymers is a key strategy for developing advanced materials with tailored properties. Aliphatic polyesters like polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA) are widely used in biomedical applications but can be brittle and have limited bioactivity. mdpi.commdpi.commdpi.com Integrating fatty acid esters such as this compound can modify the bulk properties of these polymers, acting as biocompatible plasticizers to improve flexibility and processability. google.com

The long, hydrophobic alkyl chains of this compound can intersperse within the polymer matrix, disrupting polymer chain packing and lowering the glass transition temperature. This enhances the material's ductility and resistance to fracture. Furthermore, the presence of the lipid component can modulate the degradation rate of the host polymer. wiley-vch.de As the polyester (B1180765) matrix hydrolyzes, the release of this compound and subsequently linoleic acid can influence the local biological response. This approach allows for the creation of polymer blends with improved mechanical performance and controlled degradation profiles, suitable for applications ranging from flexible films to load-bearing devices. google.comgoogle.com

In tissue engineering, scaffolds provide a temporary, three-dimensional structure that supports cellular attachment, proliferation, and differentiation, guiding the formation of new tissue. nih.govmdpi.comresearchgate.net The ideal scaffold mimics the natural extracellular matrix (ECM) in both its physical architecture and biochemical composition. researchgate.net Lipids are fundamental components of cell membranes and play a crucial role in cell signaling. royalsocietypublishing.orgcore.ac.uk Consequently, incorporating lipid-based molecules like this compound derivatives into scaffold design is a promising strategy to create more bioactive and cell-friendly environments.

Lipid components can be integrated into various scaffold fabrication techniques. For instance, they can be blended with natural polymers like collagen or chitosan, or with synthetic polymers such as polycaprolactone (B3415563) (PCL), to create hybrid scaffolds. nih.govnih.gov Within these structures, the lipid domains can influence surface wettability, protein adsorption, and subsequent cell-material interactions. The amphiphilic nature of lipid derivatives allows them to form organized structures like liposomes or micelles, which can be embedded within a hydrogel or porous scaffold matrix. royalsocietypublishing.orgnih.gov These lipid-based nanostructures can also serve as reservoirs for the controlled release of hydrophobic therapeutic agents. While direct fabrication of a scaffold purely from this compound is unlikely, its role as a functional additive in composite and hybrid scaffolds is significant for developing advanced, biomimetic matrices for tissue regeneration. nih.govnih.gov

The surface properties of a biomaterial dictate its initial interaction with the biological environment, including protein adsorption, cell attachment, and the inflammatory response. Surface modification is a critical tool for improving the biocompatibility of medical devices and implants. ncsu.edu Fatty acids and their derivatives are particularly effective for modifying the surfaces of hydrophobic biodegradable polymers like PLGA. yale.edunih.gov